molecular formula C27H28N2O2 B10932914 4-ethyl-3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole

4-ethyl-3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole

Cat. No.: B10932914
M. Wt: 412.5 g/mol
InChI Key: ZHMVRUJPEDZZCR-UHFFFAOYSA-N
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Description

“4-ethyl-3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole” is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound is characterized by its complex aromatic structure, which includes multiple methoxy and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-ethyl-3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone.

    Substitution reactions: Introduction of the ethyl, methoxy, and methyl groups through electrophilic aromatic substitution or other suitable methods.

    Coupling reactions: Use of coupling agents to attach the benzyl group to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the aromatic rings or the pyrazole ring itself.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in coordination chemistry.

    Material Science: Potential use in the development of organic electronic materials.

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymer matrices for enhanced properties.

Mechanism of Action

The mechanism of action of “4-ethyl-3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole” would depend on its specific application. In pharmacology, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“4-ethyl-3,5-bis(3-methoxyphenyl)-1-(3-methylbenzyl)-1H-pyrazole” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of multiple methoxy and methyl groups can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

4-ethyl-3,5-bis(3-methoxyphenyl)-1-[(3-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C27H28N2O2/c1-5-25-26(21-11-7-13-23(16-21)30-3)28-29(18-20-10-6-9-19(2)15-20)27(25)22-12-8-14-24(17-22)31-4/h6-17H,5,18H2,1-4H3

InChI Key

ZHMVRUJPEDZZCR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC(=CC=C2)OC)CC3=CC=CC(=C3)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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